(5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine
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Overview
Description
(5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine is a complex organic compound characterized by its unique structure, which includes a benzylidene group, a methyl group, and an indeno[1,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with 7-methyl-5H-indeno[1,2-b]pyridine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS), halogens
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a structure similar to the pyridine core of (5Z)-5-benzylidene-7-methyl-5H-indeno[1,2-b]pyridine.
Indole: Another heterocyclic compound with a fused ring structure, often compared to indeno[1,2-b]pyridine due to its aromaticity and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both benzylidene and methyl groups
Properties
Molecular Formula |
C20H15N |
---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-7-methylindeno[1,2-b]pyridine |
InChI |
InChI=1S/C20H15N/c1-14-9-10-17-18(12-14)19(13-15-6-3-2-4-7-15)16-8-5-11-21-20(16)17/h2-13H,1H3/b19-13+ |
InChI Key |
KPRDJPMEFCHAKS-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)C3=C(/C2=C\C4=CC=CC=C4)C=CC=N3 |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=CC4=CC=CC=C4)C=CC=N3 |
Origin of Product |
United States |
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